physicochemical properties of (R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
physicochemical properties of (R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of (R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is a heterocyclic small molecule with structural motifs that position it as a compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental to predicting its behavior in biological systems, guiding formulation development, and optimizing its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed examination of the key physicochemical attributes of this compound. While experimental data for this specific molecule is sparse in publicly available literature, this document outlines the authoritative, field-proven methodologies for determining these critical parameters. We will delve into the structural and chemical identity, the profound importance and measurement of the ionization constant (pKa) and solubility, and the principles of its spectroscopic characterization. Each section is grounded in established scientific principles to provide a self-validating framework for researchers.
Chemical Identity and Structural Attributes
The foundational step in characterizing any compound is to establish its precise chemical identity. The structure of (R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol features a chiral pyrrolidinol ring linked to a 4-methylpyridine moiety. This combination of a saturated heterocycle containing a secondary alcohol and an aromatic, basic pyridine ring dictates its chemical personality.
The molecule consists of:
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A Pyridine Ring: A basic aromatic heterocycle which is expected to have a significant impact on the molecule's pKa and solubility.
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A Pyrrolidine Ring: A five-membered saturated nitrogen-containing ring.[1]
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A Secondary Alcohol: The hydroxyl group (-OH) on the pyrrolidine ring is a hydrogen bond donor and acceptor, influencing solubility and potential metabolic pathways.
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A Chiral Center: The stereochemistry at the 3-position of the pyrrolidinol ring is specified as (R), which can be critical for target binding and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| IUPAC Name | (3R)-1-(4-methylpyridin-2-yl)pyrrolidin-3-ol | N/A |
| CAS Number | Not explicitly found for (R)-enantiomer. The (S)-enantiomer is registered under CAS 1289584-91-3. | [2][3] |
| SMILES | Cc1cc(nc(c1)N2CCO) | N/A |
The Ionization Constant (pKa): A Master Variable
The acid-base dissociation constant (pKa) is arguably one of the most influential physicochemical parameters, as it dictates the degree of ionization of a molecule at a given pH.[4] This ionization state profoundly affects a drug's solubility, permeability across biological membranes, and interaction with its target, thereby governing its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6] For (R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol, the pyridine nitrogen is the most basic site and will be the primary determinant of its pKa. Understanding this value is crucial for predicting its behavior in physiological environments like the stomach (acidic) versus the small intestine and blood (neutral to slightly basic).[4]
Authoritative Methodology: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for its accuracy and reproducibility in determining pKa values.[5][7] The method involves monitoring pH changes in a solution of the compound as a titrant (an acid or a base) is added incrementally. The inflection point of the resulting sigmoid titration curve corresponds to the pKa.[8]
Experimental Protocol:
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Preparation of Analyte Solution: Prepare a solution of the compound (e.g., 1 mM) in an appropriate solvent system. For poorly water-soluble compounds, the use of a co-solvent system may be necessary.[5] Maintain a constant ionic strength using a background electrolyte like 0.15 M potassium chloride.[7]
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System Setup: Place the solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide.[7] Immerse a calibrated combination pH electrode into the solution.
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Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl, since the compound is expected to be basic) to the solution.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
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pKa Determination: The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[7] This point can be precisely located by finding the inflection point of the sigmoid curve, often by calculating the first or second derivative of the plot.
Solubility: The Gateway to Bioavailability
Solubility, the concentration of a saturated solution of a compound in a specific solvent, is a critical determinant of drug absorption and bioavailability.[9][10] Poor aqueous solubility is a major reason for the failure of drug candidates in development.[11] It is essential to distinguish between two types of solubility measurements:
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Kinetic Solubility: Measures the precipitation of a compound from a DMSO stock solution upon dilution into an aqueous buffer. It is a high-throughput method used in early discovery to quickly flag problematic compounds.[12][13][14]
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Thermodynamic Solubility: Represents the true equilibrium solubility of a compound. It is a more time- and resource-intensive measurement, typically performed on pure, solid material during lead optimization and formulation stages.[12][13]
Authoritative Methodology: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic solubility. It involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is achieved.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate.
-
Analysis: Determine the concentration of the compound in the diluted filtrate using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][13]
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Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Spectroscopic Characterization Profile
While specific spectra for (R)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol are not available in the cited literature, its structure allows for the prediction of key features that would be observed using standard analytical techniques like NMR and Mass Spectrometry. This predicted profile is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be complex but highly informative. Key expected signals include:
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Aromatic Region (δ ~6.5-8.5 ppm): Three distinct signals for the protons on the 4-methylpyridine ring.
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Pyrrolidine Protons (δ ~2.0-4.0 ppm): A series of multiplets corresponding to the protons on the pyrrolidine ring. The protons adjacent to the nitrogen and the carbon bearing the hydroxyl group would be shifted downfield.
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Hydroxyl Proton (variable shift): A broad singlet for the -OH proton, the chemical shift of which is dependent on concentration and solvent.
-
Methyl Protons (δ ~2.3 ppm): A singlet integrating to three protons for the methyl group on the pyridine ring.
-
-
¹³C NMR: The carbon NMR spectrum would show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming the molecular formula. Key expected signals include:
-
Aromatic Carbons: Signals in the δ 110-160 ppm range for the pyridine ring carbons.
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Pyrrolidine Carbons: Aliphatic signals in the δ 30-70 ppm range. The carbon attached to the hydroxyl group would be the most downfield of these.
-
Methyl Carbon: A signal in the upfield region (δ ~20 ppm).
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode would be the ideal method. The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight plus the mass of a proton (178.23 + 1.01 ≈ 179.24). Fragmentation patterns would likely involve the loss of water (H₂O) from the pyrrolidinol ring or cleavage of the bond between the two heterocyclic rings.
Conclusion
The , particularly its pKa and aqueous solubility, are critical predictors of its potential as a drug candidate. While specific experimental values require dedicated laboratory analysis, this guide establishes the authoritative, scientifically-grounded framework for their determination. By employing robust methodologies such as potentiometric titration for pKa and the shake-flask method for thermodynamic solubility, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug discovery and development pipeline. This systematic approach ensures that the fundamental behavior of the molecule is well-understood, paving the way for rational optimization and successful formulation.
References
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Medwin Publishers. (2018, November 26). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. Available from: [Link]
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Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Available from: [Link]
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ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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PMC. (n.d.). Development of Methods for the Determination of pKa Values. Available from: [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available from: [Link]
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Creative Bioarray. (2025, July 30). Aqueous Solubility Assays. Available from: [Link]
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ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]
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Appchem. (n.d.). (3S)-1-(4-methylpyridin-2-yl)pyrrolidin-3-ol | 1289584-91-3. Available from: [Link]
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PMC. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Available from: [Link]
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MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]
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Pacific BioLabs. (n.d.). Physicochemical Properties. Available from: [Link]
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The Handbook of Medicinal Chemistry | Books Gateway. (2023, February 3). Physicochemical Properties. Available from: [Link]
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HXCHEM. (n.d.). (S)-1-(4-methyl-pyridin-2-yl)-pyrrolidin-3-ol/CAS:1289584-91-3. Available from: [Link]
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PubChem - NIH. (n.d.). (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874. Available from: [Link]
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